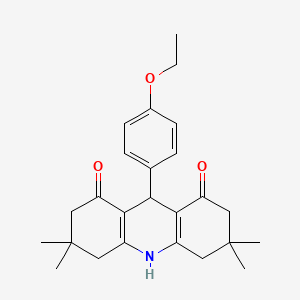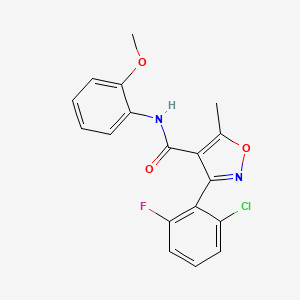
N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EFG, is a chemical compound that has been studied for its potential use in scientific research. EFG is a member of the family of N-phenylsulfonyl-N'-alkylglycinamides, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of the enzyme glycine N-methyltransferase (GNMT). GNMT is involved in the regulation of one-carbon metabolism and has been shown to be overexpressed in various cancer cell lines. Inhibition of GNMT by this compound leads to the accumulation of S-adenosylmethionine (SAM), which is an important methyl donor in various biological processes. The accumulation of SAM leads to the inhibition of DNA methyltransferases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, making it a potential candidate for the treatment of cardiovascular diseases. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and its analogs, which can improve its solubility and bioavailability. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for its potential use in clinical trials.
Scientific Research Applications
N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-2-29-21-15-9-8-14-20(21)25(30(27,28)17-10-4-3-5-11-17)16-22(26)24-19-13-7-6-12-18(19)23/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTADTGIQDLNUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-(benzoylamino)-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3463436.png)
![4-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3463443.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463446.png)
![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3463454.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3463457.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463464.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463468.png)
![2-(5-{1-[methyl(propionyl)amino]cyclohexyl}-1H-tetrazol-1-yl)ethyl 1-naphthylcarbamate](/img/structure/B3463482.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-4-fluorobenzamide](/img/structure/B3463486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3463492.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B3463511.png)